

Cyclovirobuxine D: A Technical Guide for Research Applications

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Compound of Interest		
Compound Name:	Cyclovirobuxine	
Cat. No.:	B1669529	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cyclovirobuxine** D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, for research purposes. This document compiles essential information on suppliers, technical specifications, experimental protocols, and key signaling pathways modulated by CVB-D, tailored for professionals in the fields of cancer biology, pharmacology, and drug development.

Supplier Information for Cyclovirobuxine D (For Research Use Only)

For researchers sourcing **Cyclovirobuxine** D, several reputable suppliers offer the compound for research use only. The following table summarizes key quantitative data from various suppliers to facilitate comparison.



Supplier	Catalog Number	Purity	Solubility
MedChemExpress	HY-N0107	99.70%	Ethanol: ≥ 1.08 mg/mL (2.68 mM)
Selleck Chemicals	S2402	99.92%	Insoluble in DMSO. Soluble in Ethanol. In vivo formulation: 10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 1.08 mg/mL) or 10% EtOH + 90% Corn Oil (≥ 1.08 mg/mL).[1][2]
Cayman Chemical	22260	≥95%	DMF: 25 mg/mL; DMSO: 0.25 mg/mL; Ethanol: 1 mg/mL; DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL.[3]
Sigma-Aldrich	SMB00398	≥90% (HPLC)	0.1 M HCl: 2 mg/mL, clear.

Experimental Protocols

This section details methodologies for key experiments frequently performed with **Cyclovirobuxine** D, as cited in the literature.

Cell Viability Assays

- 1. CCK-8 Assay[4]
- Cell Seeding: Plate cells (e.g., T98G, U251 glioblastoma cells) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[4]
- Treatment: Treat cells with varying concentrations of Cyclovirobuxine D (e.g., 0, 40, 80, 120, 160 μM) for desired time points (e.g., 12, 24, 36, 48 hours).[4]



- Incubation: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.[4]
- Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
- 2. MTT Assay[5]
- Cell Seeding and Treatment: Seed cells (e.g., MGC-803, MKN28 gastric cancer cells) and treat with **Cyclovirobuxine** D (e.g., 0, 30, 60, 120, 240 μM) for 24, 48, and 72 hours.[5]
- MTT Addition: Add MTT solution to the cells and incubate at 37°C for an additional 3 hours.
 [5]
- Solubilization: Add acidic isopropanol to dissolve the formazan crystals.[5]
- Measurement: Measure the optical density (OD) at a wavelength of 590 nm.[5]

Apoptosis Assays

- 1. Flow Cytometry with Annexin V-FITC/PI Staining[6]
- Cell Treatment: Treat cells (e.g., T98G, Hs683 glioma cells) with different concentrations of
 Cyclovirobuxine D (e.g., 0, 80, 160, 240 μmol/l) for 24 hours.[7]
- Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
- Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic cells.[6]
- 2. Western Blot for Apoptosis-Related Proteins[8]
- Protein Extraction: Lyse **Cyclovirobuxine** D-treated and control cells to extract total protein.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.



- Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved Caspase-3, PARP, Bax, and Bcl-2.[8]
- Detection: After washing, incubate with a suitable HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis

- Cell Preparation: Treat cells with Cyclovirobuxine D for a specified period (e.g., 24 hours).
 [7]
- Fixation: Harvest the cells and fix them in cold 70% ethanol.
- Staining: Resuspend the fixed cells in a solution containing RNase A and propidium iodide (PI).
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

In Vivo Xenograft Model[9]

- Animal Model: Utilize immunodeficient mice (e.g., nude mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 non-small cell lung cancer cells) into the flank of the mice.[9]
- Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer **Cyclovirobuxine** D (e.g., via intraperitoneal injection) according to the desired dosing schedule.[9]
- Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[9]
- Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as histological examination (H&E staining) and immunohistochemistry for proliferation and apoptosis markers (e.g., Ki67, TUNEL).[9]

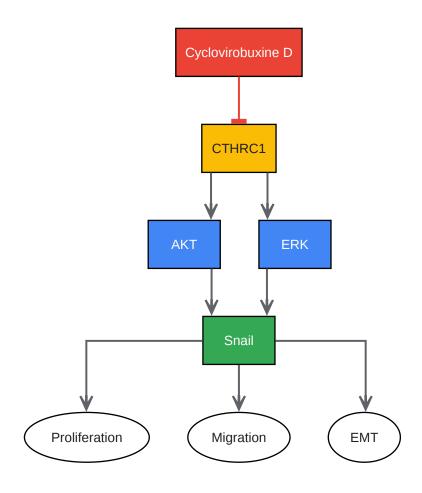
Signaling Pathways and Mechanisms of Action



Cyclovirobuxine D has been shown to exert its biological effects through the modulation of several key signaling pathways.

CTHRC1-AKT/ERK-Snail Signaling Pathway

In colorectal cancer, **Cyclovirobuxine** D has been found to inhibit tumorigenesis by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[10] This inhibition leads to a reduction in cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[10]



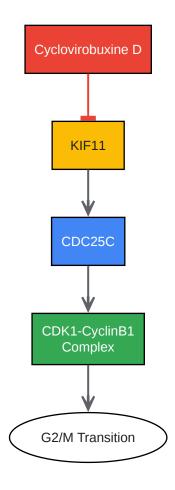
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Caption: CVB-D inhibits the CTHRC1-AKT/ERK-Snail pathway.

KIF11-CDC25C-CDK1-CyclinB1 G2/M Phase Transition

In non-small cell lung cancer, **Cyclovirobuxine** D has been demonstrated to suppress the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network.[11] This disruption of the cell cycle leads to G2/M arrest and subsequent inhibition of cancer cell growth.[11]





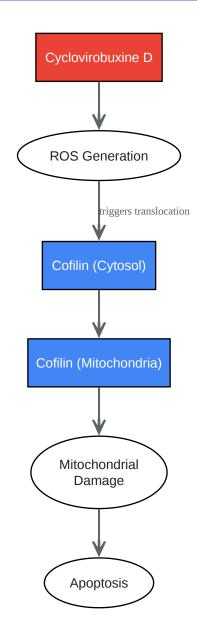
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Caption: CVB-D disrupts the KIF11-mediated G2/M transition.

ROS-Mediated Mitochondrial Translocation of Cofilin

In glioblastoma cells, **Cyclovirobuxine** D induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin.[8] This leads to mitochondrial damage and ultimately, apoptotic cell death.[8]





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Caption: CVB-D induces apoptosis via ROS and cofilin translocation.

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